molecular formula C21H24N2O4 B2873505 2,3-dimethoxy-N-[3-methyl-4-(2-oxopiperidin-1-yl)phenyl]benzamide CAS No. 941978-43-4

2,3-dimethoxy-N-[3-methyl-4-(2-oxopiperidin-1-yl)phenyl]benzamide

Cat. No.: B2873505
CAS No.: 941978-43-4
M. Wt: 368.433
InChI Key: VLXBNUUQSYVYTD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,3-dimethoxy-N-[3-methyl-4-(2-oxopiperidin-1-yl)phenyl]benzamide is a synthetic benzamide derivative of significant interest in medicinal chemistry and pharmacological research. This compound is characterized by a benzamide core substituted with 2,3-dimethoxy groups, linked to an aniline ring that incorporates a 3-methyl group and a 2-oxopiperidine moiety . This specific molecular architecture, featuring electron-donating methoxy groups and a lactam-containing heterocycle, is designed to influence the compound's stereoelectronic properties, thereby enhancing its potential to interact with specific biological targets . Benzamide derivatives with similar structural features, particularly those containing piperidine and dimethoxy phenyl groups, are frequently investigated for their ability to modulate enzyme activity and receptor signaling pathways . Preliminary research on analogous compounds suggests potential for enzyme inhibition and receptor modulation, which can be explored in various biochemical assays . The compound's structure aligns with chemotypes known to be investigated for inhibiting key biological targets, such as kinase enzymes involved in cellular proliferation and signaling . Researchers can utilize this compound as a critical building block or a reference standard in drug discovery projects, particularly in oncology and inflammation research, where related compounds have shown relevance . It is supplied for in-vitro studies exclusively and is not categorized as a medicine or drug . For research use only. Not for human or veterinary use.

Properties

IUPAC Name

2,3-dimethoxy-N-[3-methyl-4-(2-oxopiperidin-1-yl)phenyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N2O4/c1-14-13-15(10-11-17(14)23-12-5-4-9-19(23)24)22-21(25)16-7-6-8-18(26-2)20(16)27-3/h6-8,10-11,13H,4-5,9,12H2,1-3H3,(H,22,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLXBNUUQSYVYTD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)NC(=O)C2=C(C(=CC=C2)OC)OC)N3CCCCC3=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-dimethoxy-N-[3-methyl-4-(2-oxopiperidin-1-yl)phenyl]benzamide typically involves starting from 2,3-dimethoxybenzoic acid or its derivatives. The process includes the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2,3-dimethoxy-N-[3-methyl-4-(2-oxopiperidin-1-yl)phenyl]benzamide undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

2,3-dimethoxy-N-[3-methyl-4-(2-oxopiperidin-1-yl)phenyl]benzamide has several scientific research applications, including:

Mechanism of Action

Comparison with Similar Compounds

[18F]Fallypride and [11C]Raclopride

These radiolabeled benzamides are dopamine D2/D3 receptor antagonists used in positron emission tomography (PET) imaging . Unlike the target compound, they feature:

  • Fluorine-18 or Carbon-11 isotopes for imaging.
  • Allyl-pyrrolidine or ethyl-pyrrolidine substituents instead of oxopiperidine.
  • Higher lipophilicity due to fluoropropyl or methoxy groups, enhancing blood-brain barrier penetration.
Parameter Target Compound [18F]Fallypride [11C]Raclopride
Substituent Oxopiperidine Allyl-pyrrolidine Ethyl-pyrrolidine
Isotope None 18F 11C
Receptor Affinity Unknown (hypothesized D2/D3) High D2/D3 affinity (Kd = 0.03 nM) Moderate D2 affinity (Kd = 1.2 nM)

Piperazine- and Piperidine-Containing Benzamides

MBP (2,3-Dimethoxy-N-[1-(4-Fluorobenzyl)Piperidin-4-yl]Benzamide)

MBP, a dopamine receptor ligand, shares the 2,3-dimethoxybenzamide core but replaces oxopiperidine with a fluorobenzyl-piperidine group . This modification likely enhances selectivity for dopamine receptor subtypes.

Example from Patent Literature ()

The compound 4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-methylbenzenesulfonamide shares a sulfonamide-benzamide hybrid structure but lacks the oxopiperidine moiety. Its chromene and pyrazolopyrimidine groups suggest kinase or protease inhibition applications .

Key Research Findings and Implications

Oxopiperidine vs. Piperazine/Piperidine : The 2-oxopiperidin-1-yl group in the target compound may improve metabolic stability compared to saturated piperidine/piperazine analogs due to reduced basicity .

Methoxy Group Positioning : The 2,3-dimethoxy arrangement is conserved across analogs like UYALEN and MBP, critical for π-π stacking or hydrogen bonding with receptor pockets .

Synthetic Challenges : Introducing the 2-oxopiperidin-1-yl group requires specialized coupling reagents (e.g., boronic acids in Suzuki reactions, as seen in ) compared to simpler alkylation methods for UYALEN .

Biological Activity

2,3-Dimethoxy-N-[3-methyl-4-(2-oxopiperidin-1-yl)phenyl]benzamide is a complex organic compound classified as a benzamide. Its structure features two methoxy groups and an amide functional group linked to a phenyl ring that carries a piperidine derivative. This unique configuration suggests potential pharmacological applications, particularly in modulating biological pathways related to inflammation and pain.

The molecular formula of the compound is C21H24N2O4C_{21}H_{24}N_{2}O_{4} with a molecular weight of approximately 368.43 g/mol. The compound's structural features contribute to its reactivity and potential biological interactions.

Property Value
Molecular FormulaC21H24N2O4
Molecular Weight368.43 g/mol
Purity>95% (HPLC)

Preliminary studies suggest that this compound may interact with specific molecular targets, potentially modulating pathways involved in inflammation and pain management. The presence of the piperidine moiety indicates possible neuroactive properties, which could influence central nervous system functions.

Biological Activity

Research has indicated several areas where this compound exhibits biological activity:

  • Anti-inflammatory Effects : Initial studies suggest that the compound may inhibit pro-inflammatory cytokines, thereby reducing inflammation.
  • Neuroactive Properties : The piperidine derivative may interact with neurotransmitter systems, potentially affecting mood and cognitive functions.
  • Anticancer Potential : Some derivatives of similar structures have shown promise in inhibiting cancer cell proliferation, suggesting that further investigation into the anticancer properties of this compound could be fruitful.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:

Compound Name Structural Features Biological Activity
3,4-Dimethoxyphenylacetic acidContains methoxy groups but has an acetic acid moietyVaries; primarily anti-inflammatory
4,5-Dimethoxy-2-(1H-pyrrol-1-yl)-N-(1,3-thiazol-2-yl)benzamideSimilar benzamide structure with pyrrole and thiazole substitutionsAnticancer and antimicrobial activities

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.